Brequinar sodium Brequinar sodium Brequinar sodium is an organic sodium salt of brequinar. It has a role as an anticoronaviral agent, an antineoplastic agent, an antiviral agent, an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an immunosuppressive agent, a pyrimidine synthesis inhibitor and an antimetabolite. It contains a brequinar(1-).
Brequinar Sodium is the sodium salt form of Brequinar. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
Brand Name: Vulcanchem
CAS No.: 96201-88-6
VCID: VC0522016
InChI: InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1
SMILES: CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O.[Na+]
Molecular Formula: C23H14F2NNaO2
Molecular Weight: 397.3 g/mol

Brequinar sodium

CAS No.: 96201-88-6

VCID: VC0522016

Molecular Formula: C23H14F2NNaO2

Molecular Weight: 397.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Brequinar sodium - 96201-88-6

Description

Brequinar sodium is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides. This compound has been extensively studied for its potential applications in cancer treatment and as an immunosuppressive agent. Brequinar sodium is known by several alternative names, including BRQ, DuP 785, and NSC 368390, and its chemical name is 6-Fluoro-2-(2'-fluoro[1,1'-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium .

Biological Activity

  • DHODH Inhibition: Brequinar sodium acts as a potent DHODH inhibitor with an IC50 of approximately 20 nM, effectively depleting pyrimidine nucleotides in cells .

  • Minimal Kinase Inhibition: It exhibits minimal inhibition against a panel of over 400 kinases, indicating specificity for DHODH .

  • Antimetabolite Effects: By inhibiting pyrimidine synthesis, brequinar sodium acts as an antimetabolite, which can interfere with DNA synthesis and cell proliferation .

  • Cancer Cell Differentiation: It triggers differentiation of acute myeloid leukemia (AML) cell lines, with an ED50 of approximately 1 μM, and causes differentiation and depletion of leukemia-initiating cells in vivo .

Clinical Trials

  • Phase II Trials: Brequinar sodium has undergone Phase II clinical trials for solid tumors but failed to demonstrate sufficient efficacy .

  • Toxicity: In clinical trials, brequinar sodium was administered intravenously with moderate toxicity, including grade 3 or 4 toxicity in a significant portion of patients .

Potential Applications and Future Directions

Despite its failure in clinical trials for solid tumors, brequinar sodium remains of interest for its potential in combination therapies and its role as an immunosuppressive agent. Its ability to inhibit pyrimidine synthesis makes it a candidate for further research in cancer treatment and immunosuppression.

CAS No. 96201-88-6
Product Name Brequinar sodium
Molecular Formula C23H14F2NNaO2
Molecular Weight 397.3 g/mol
IUPAC Name sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1
Standard InChIKey PZOHOALJQOFNTB-UHFFFAOYSA-M
Isomeric SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+]
SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O.[Na+]
Canonical SMILES CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+]
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 96187-53-0 (Parent)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid
brequinar
brequinar potassium
brequinar sodium
DuP 785
DuP-785
NSC 368390
NSC-368390
Reference 1: Knecht W, Henseling J, Löffler M. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid. Chem Biol Interact. 2000 Jan 3;124(1):61-76. PubMed PMID: 10658902. 2: Chastanet S, Cursio R, Gugenheim J, Baldini E, Chevallier A, Damais A, Charpentier B, Mouiel J. Brequinar sodium and liver hemoperfusion in xenotransplantation. Transplant Proc. 1998 Aug;30(5):2244-5. PubMed PMID: 9723457. 3: Xu X, Williams JW, Shen J, Gong H, Yin DP, Blinder L, Elder RT, Sankary H, Finnegan A, Chong AS. In vitro and in vivo mechanisms of action of the antiproliferative and immunosuppressive agent, brequinar sodium. J Immunol. 1998 Jan 15;160(2):846-53. PubMed PMID: 9551920. 4: Joshi AS, King SY, Zajac BA, Makowka L, Sher LS, Kahan BD, Menkis AH, Stiller CR, Schaefle B, Kornhauser DM. Phase I safety and pharmacokinetic studies of brequinar sodium after single ascending oral doses in stable renal, hepatic, and cardiac allograft recipients. J Clin Pharmacol. 1997 Dec;37(12):1121-8. PubMed PMID: 9506007. 5: Xu X, Gong H, Blinder L, Shen J, Williams JW, Chong AS. Control of lymphoproliferative and autoimmune disease in MRL-lpr/lpr mice by brequinar sodium: mechanisms of action. J Pharmacol Exp Ther. 1997 Nov;283(2):869-75. PubMed PMID: 9353408.
PubChem Compound 23663964
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :